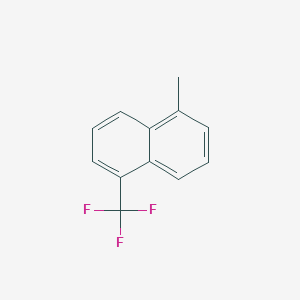
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the acetate group at the 4-position and the methyl group at the 8-position of the quinoline ring system imparts distinct chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate typically involves the acylation of 8-methyl-2-oxo-1,2-dihydroquinoline. One common method includes the reaction of 8-methyl-2-oxo-1,2-dihydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired acetate derivative.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 8-methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Methyl-2-hydroxy-1,2-dihydroquinolin-4-yl acetate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, contributing to its antimicrobial properties. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3-position instead of an acetate group at the 4-position.
1-Methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has a similar structure but with a methyl group at the 1-position and an acetic acid group at the 3-position.
Uniqueness: 8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl acetate is unique due to the specific positioning of the acetate and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(8-methyl-2-oxo-1H-quinolin-4-yl) acetate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(16-8(2)14)6-11(15)13-12(7)9/h3-6H,1-2H3,(H,13,15) |
Clé InChI |
ISDUEEXDRXJJDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=O)N2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
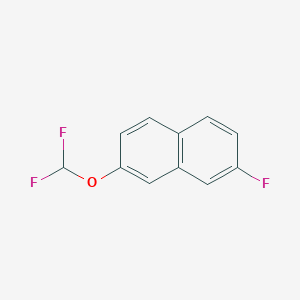


![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
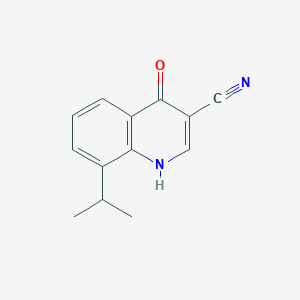
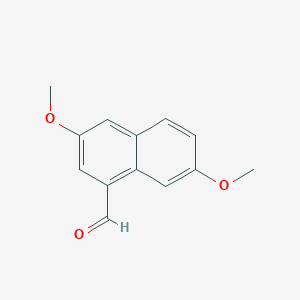
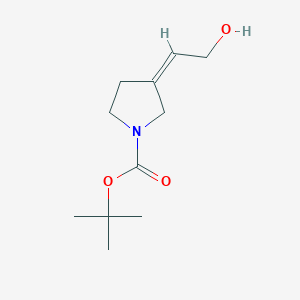



![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

